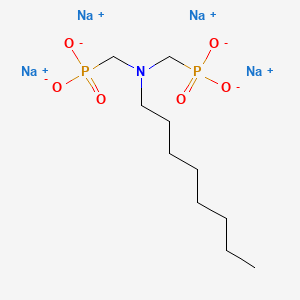

Tetrasodium ((octylimino)bis(methylene))bisphosphonate

Description

Tetrasodium ((octylimino)bis(methylene))bisphosphonate (CAS: 94087-51-1; 94230-74-7) is a bisphosphonate derivative characterized by an octylimino group linked via a bis(methylene) bridge to two phosphonate groups, with four sodium counterions. Its structure enables strong chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺), making it valuable in industrial applications such as water treatment, detergents, and corrosion inhibition .

Properties

CAS No. |

81797-48-0 |

|---|---|

Molecular Formula |

C10H21NNa4O6P2 |

Molecular Weight |

405.18 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |

InChI |

InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |

InChI Key |

UAVOQKCTRXBMSE-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:

Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.

Addition of Phosphorous Acid: The intermediate imine reacts with phosphorous acid to form the bisphosphonate structure.

Neutralization with Sodium Hydroxide: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:

Mixing Reactants: Octylamine, formaldehyde, and phosphorous acid are mixed in a reactor.

Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.

Neutralization: The product is neutralized with sodium hydroxide to form the tetrasodium salt.

Purification: The final product is purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Chelation: It can chelate metal ions, forming stable complexes.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.

Major Products Formed

Chelation: Metal ion complexes.

Hydrolysis: Decomposition products, including phosphonic acids.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a synthetic chemical compound classified as a bisphosphonate derivative. Bisphosphonates are typically used in medicine to treat bone diseases by inhibiting bone resorption. this compound has a unique structure featuring two phosphonate groups linked through a methylene bridge to an octylimino moiety, potentially enhancing its biological activity and utility in various applications.

Functions of this compound

- Water Softening: Known for its water-softening properties .

- Lather Enhancement: In personal care products like shampoos and soaps, it can enhance lathering and improve performance in hard water .

- Metal Surface Preparation: Can be used to prepare metal surfaces for final finishing and in plating baths to control metal ion contamination .

- Stabilization: The salt form stabilizes heavy-duty liquid cleaners that contain high levels of nonionic surfactants and alkaline builders by preventing the coalescence of surfactant particles and the separation of other components .

- Scale Inhibition: Functions as a scale inhibitor in industrial applications .

- Corrosion Inhibition: Exhibits corrosion inhibition properties in the presence of zinc and other phosphates .

- Peroxide Stabilization: Acts as a hydrogen peroxide stabilizer .

Mechanism of Action

The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonate groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and other biological processes that require metal ions.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural and Functional Differences

The table below compares key structural features and applications of tetrasodium ((octylimino)bis(methylene))bisphosphonate with analogous bisphosphonates:

Industrial Water Treatment

- Octylimino Derivative: Effective in high-temperature (up to 250°C) oilfield water systems due to its resistance to thermal decomposition. Chelates iron and copper oxides, preventing pipe corrosion .

- Etidronate : Used in boiler water treatment but less effective in chlorine-rich environments. Forms stable complexes with zinc, enhancing corrosion inhibition .

Detergents and Cosmetics

Solubility and Counterion Effects

- Sodium vs. Potassium Salts : Tetrasodium salts generally exhibit higher water solubility than tetrapotassium variants, making them preferable in liquid formulations. Potassium salts may be chosen for compatibility with potassium-based buffers .

- Ammonium Salts : Diammonium derivatives (e.g., CAS 84696-97-9) are soluble in polar solvents but less stable in alkaline conditions .

Research Findings and Data

Table 1: Metal Chelation Efficiency

Key Insight: The octylimino derivative shows balanced chelation across multiple ions, while etidronate excels in calcium binding.

Biological Activity

Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a compound belonging to the class of bisphosphonates, which are known for their ability to inhibit bone resorption and exhibit various biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological efficacy. The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₃₈N₂O₆P₂

- Molecular Weight : 398.4 g/mol

- CAS Number : [Not available in the provided sources]

The primary mechanism of action for this compound, like other bisphosphonates, involves its interaction with osteoclasts, the cells responsible for bone resorption. Key aspects include:

- Inhibition of Osteoclast Activity : The compound inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway, which is crucial for osteoclast function. This is achieved through the inhibition of farnesyl diphosphate synthase (FPPS), leading to reduced prenylation of small GTP-binding proteins essential for osteoclast activity .

- Induction of Apoptosis : Similar to nitrogen-containing bisphosphonates, this compound may induce apoptosis in osteoclasts through the generation of ATP analogs that trigger caspase-dependent pathways .

Biological Activities

The biological activities of this compound include:

- Inhibition of Bone Resorption : Studies indicate that this compound effectively reduces bone resorption rates, making it a candidate for treating conditions like osteoporosis and metastatic bone disease.

- Antimicrobial Properties : Initial investigations suggest potential antimicrobial activities, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Bone Resorption Studies : In vitro assays have demonstrated that this compound significantly inhibits the activity of osteoclasts compared to controls. The reduction in bone resorption was measured using calcein labeling techniques in rat models, showing a marked decrease in surface resorption pits .

- Comparative Efficacy : Research comparing this compound with other bisphosphonates (e.g., zoledronic acid) revealed similar potencies in inhibiting osteoclast activity but highlighted differences in binding affinities to hydroxyapatite, which may influence clinical outcomes .

- Synergistic Effects : Preliminary findings suggest that when combined with other therapeutic agents, this compound may enhance therapeutic efficacy against bone metastases, indicating potential for combination therapy strategies in oncology .

Q & A

Q. What are the established synthetic routes for Tetrasodium ((octylimino)bis(methylene))bisphosphonate, and what purification methods ensure high yield and purity?

The compound is synthesized via condensation reactions involving bisphosphonate precursors and alkylamine derivatives. A modified Horner-Wadsworth-Emmons (HWE) reaction using tetra(POM)-bisphosphonate salts and aldehydic intermediates is a validated approach . Purification typically involves solvent extraction (e.g., CHCl₃ for organic phase separation), drying with MgSO₄, and recrystallization. Rigorous TLC analysis (e.g., 1% NH₄OH in acetone) is critical to confirm reaction completion and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

Q. How does the compound’s stability vary under different pH and temperature conditions during storage?

Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV analysis. The compound’s phosphonate groups are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, necessitating buffered storage solutions (pH 6–8) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with deionized water for 15 minutes and seek medical evaluation. The compound’s high water solubility increases bioavailability, requiring stringent waste disposal protocols .

Q. How does the alkyl chain length (e.g., octyl vs. dodecyl) in bisphosphonate derivatives influence their physicochemical properties?

Comparative studies using analogs (e.g., tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate) reveal that longer alkyl chains enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability. Shorter chains (e.g., octyl) balance solubility and reactivity for catalytic or chelation applications .

Advanced Research Questions

Q. What strategies mitigate low yields in the HWE reaction when synthesizing this compound?

Optimize reaction parameters:

- Catalyst selection : Sodium iodide enhances nucleophilicity in bisphosphonate activation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Temperature control : Reflux conditions (e.g., 80–100°C) accelerate kinetics but require strict monitoring to avoid side reactions .

Q. How can computational modeling (e.g., DFT) predict the compound’s chelation behavior with divalent metal ions?

Density Functional Theory (DFT) simulations can map electron density distributions at phosphonate oxygen atoms, identifying preferential binding sites for Ca²⁺ or Mg²⁺. Validate predictions with Isothermal Titration Calorimetry (ITC) to quantify binding constants .

Q. What experimental designs address contradictions in reported antimicrobial activity of bisphosphonates?

Discrepancies often arise from assay conditions. Standardize protocols:

Q. How does the compound’s stereoelectronic configuration influence its interaction with biological targets (e.g., bone resorption enzymes)?

Structure-activity relationship (SAR) studies require synthesizing enantiomerically pure analogs via chiral catalysts. Assess inhibitory potency against alkaline phosphatase or farnesyl diphosphate synthase using enzyme kinetics (e.g., Lineweaver-Burk plots) .

Q. What methodologies resolve spectral interference in quantifying this compound in complex matrices (e.g., biological fluids)?

Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to enhance specificity. Solid-phase extraction (SPE) using mixed-mode cartridges (C18/ion-exchange) minimizes matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.